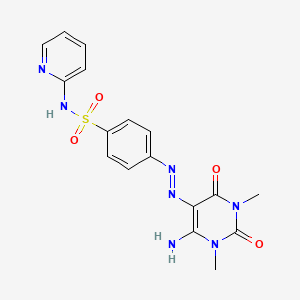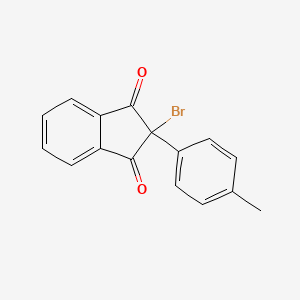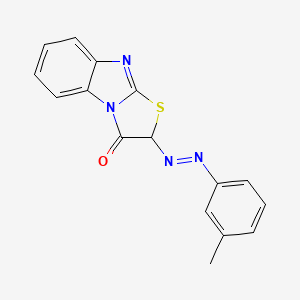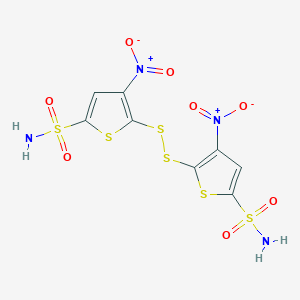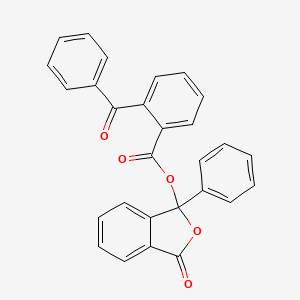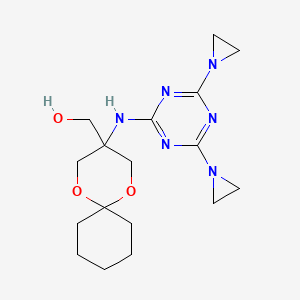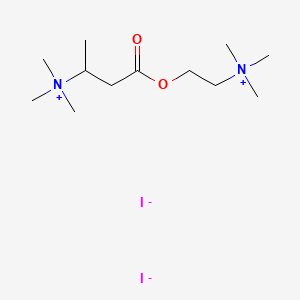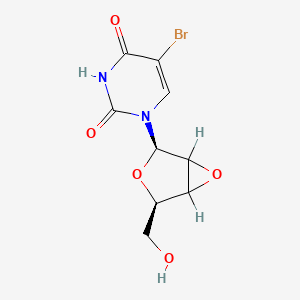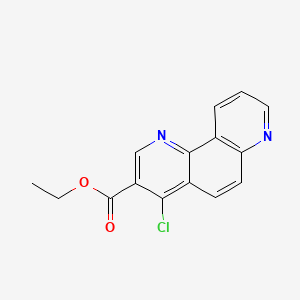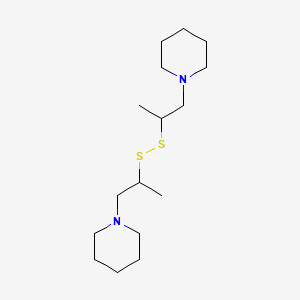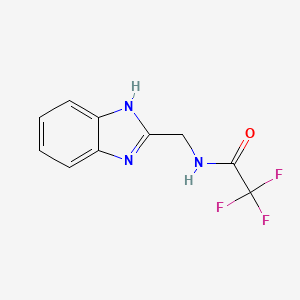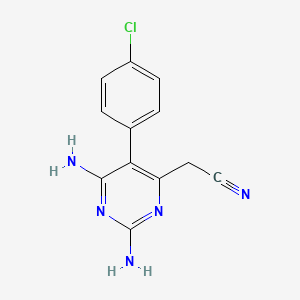
(2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with amino groups and a chloro-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could act as an inhibitor or modulator of certain enzymes or receptors.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against specific diseases or conditions, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino and chloro groups on the pyrimidine ring allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
(2,6-Diamino-4-phenyl-pyrimidin-4-yl)-acetonitrile: Lacks the chloro group, which may affect its reactivity and interactions.
(2,6-Diamino-5-(4-methyl-phenyl)-pyrimidin-4-yl)-acetonitrile: Contains a methyl group instead of a chloro group, leading to different chemical properties.
Uniqueness: The presence of the chloro group in (2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
20535-63-1 |
|---|---|
Formule moléculaire |
C12H10ClN5 |
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]acetonitrile |
InChI |
InChI=1S/C12H10ClN5/c13-8-3-1-7(2-4-8)10-9(5-6-14)17-12(16)18-11(10)15/h1-4H,5H2,(H4,15,16,17,18) |
Clé InChI |
FWGCWRTVBYBLHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(N=C(N=C2N)N)CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


